molecular formula C13H18ClNO2Si B581352 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine CAS No. 1171920-13-0

2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine

Cat. No. B581352
CAS RN: 1171920-13-0
M. Wt: 283.827
InChI Key: DLVPXJJDUWQWIT-UHFFFAOYSA-N
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Description

Chemical compounds with pyridine rings, such as 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine, are often used in organic synthesis due to their reactivity . They can be part of larger molecules in pharmaceuticals, agrochemicals, and dyes .


Molecular Structure Analysis

The molecular structure of similar compounds includes a pyridine ring, a chloro group, a dimethoxymethyl group, and a trimethylsilyl-ethynyl group . The exact structure of 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine would need to be confirmed through techniques like NMR or X-ray crystallography.


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The specific reactions that 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine can undergo would depend on the exact structure and conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties like melting point, boiling point, and solubility can be determined experimentally .

Scientific Research Applications

Synthesis and Characterization of Cyclopalladated Complexes

The reactivity of related silylpyridine derivatives with palladium(II) acetate leads to cyclopalladated complexes, showcasing the potential for creating metal-organic frameworks or catalytic sites. These complexes demonstrate dynamic behavior in NMR spectroscopy, attributed to isomerization processes, making them subjects of study for their electronic and structural properties (Fuchita et al., 1988).

Organic Synthesis Applications

2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine and similar molecules serve as intermediates in the synthesis of functionalized heteroaromatic compounds, such as furo[3,2-b]pyridines. These compounds are synthesized through coupling/cyclization processes, highlighting the compound's role in constructing complex aromatic systems with potential applications in pharmaceuticals and materials science (Arcadi et al., 2002).

Macrocyclic Antibiotic Synthesis

In pharmaceutical research, derivatives similar to 2-Chloro-3-(dimethoxymethyl)-4-((trimethylsilyl)-ethynyl)pyridine are utilized in the synthesis of the central skeleton of macrocyclic antibiotics, demonstrating the compound's relevance in developing new therapeutic agents (Okumura et al., 1998).

Nucleoside Analogues Synthesis

This compound and its derivatives play a crucial role in the synthesis of nucleoside analogues, showcasing their importance in the development of antiviral and anticancer drugs. Such synthetic pathways involve the modification of nucleobases and sugar moieties to produce compounds with potential therapeutic applications (Barr et al., 1979).

Safety and Hazards

Safety and hazards would depend on the specific compound. For similar compounds, safety data sheets (SDS) often indicate potential hazards, including skin and eye irritation, and precautions for handling and storage .

properties

IUPAC Name

2-[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2Si/c1-16-13(17-2)11-10(6-8-15-12(11)14)7-9-18(3,4)5/h6,8,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVPXJJDUWQWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CN=C1Cl)C#C[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001165269
Record name 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1171920-13-0
Record name 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171920-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(dimethoxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001165269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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